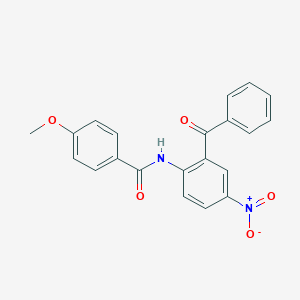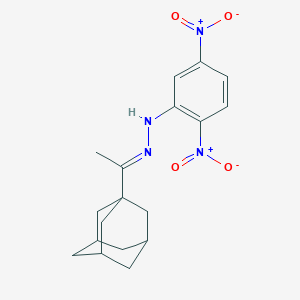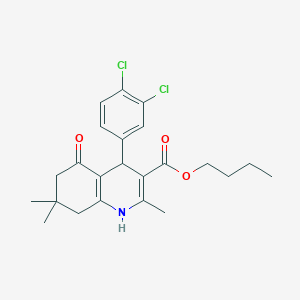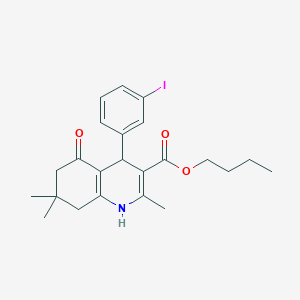
N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide: is an organic compound with the molecular formula C21H16N2O5 and a molecular weight of 376.36214 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide typically involves the reaction of 2-benzoyl-4-nitroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed:
Reduction: N-{2-benzoyl-4-aminophenyl}-4-methoxybenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-benzoyl-4-nitroaniline and 4-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide has several applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding .
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry:
Mecanismo De Acción
The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and nitrophenyl groups may facilitate binding to active sites, while the methoxybenzamide moiety can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- N-{2-benzoyl-4-nitrophenyl}-4-methylbenzamide
- N-{2-benzoyl-4-nitrophenyl}-4-ethoxybenzamide
- N-{2-benzoyl-4-nitrophenyl}-4-chlorobenzamide
Comparison: N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide is unique due to its methoxy group, which can influence its solubility, reactivity, and overall chemical behavior. Compared to its analogs with different substituents (e.g., methyl, ethoxy, chloro), the methoxy derivative may exhibit distinct physical and chemical properties, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C21H16N2O5 |
|---|---|
Peso molecular |
376.4g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-nitrophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C21H16N2O5/c1-28-17-10-7-15(8-11-17)21(25)22-19-12-9-16(23(26)27)13-18(19)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,25) |
Clave InChI |
CRGJCKQXPSAWMX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Diethylamino)-2-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B412470.png)

![4,4,8-trimethyl-N-(4-propan-2-ylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B412473.png)

![2-[3-({2,4-bisnitrophenyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B412475.png)
![N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]butanamide](/img/structure/B412478.png)
![N-[4-(dimethylamino)phenyl]-2-furamide](/img/structure/B412479.png)
![N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]propanamide](/img/structure/B412480.png)
![N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide](/img/structure/B412481.png)
![2-methyl-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]propanamide](/img/structure/B412484.png)
![N-[2,2,2-trichloro-1-(4-toluidino)ethyl]hexanamide](/img/structure/B412486.png)
![2-(chloromethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B412487.png)
